molecular formula C18H18N4O2 B2951514 3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034318-14-2

3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Cat. No.: B2951514
CAS No.: 2034318-14-2
M. Wt: 322.368
InChI Key: WKLWGQNYOHHEMA-WKILWMFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyano group, a pyrimidinyl group, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexyl intermediate: This involves the reaction of a cyclohexyl derivative with a pyrimidinyl compound under specific conditions to form the cyclohexyl-pyrimidinyl intermediate.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts as the nucleophile.

    Formation of the benzamide: The final step involves the coupling of the cyano-cyclohexyl-pyrimidinyl intermediate with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium cyanide for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and pyrimidinyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.

Uniqueness

3-cyano-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyano-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c19-12-13-3-1-4-14(11-13)17(23)22-15-5-7-16(8-6-15)24-18-20-9-2-10-21-18/h1-4,9-11,15-16H,5-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLWGQNYOHHEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC(=C2)C#N)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.